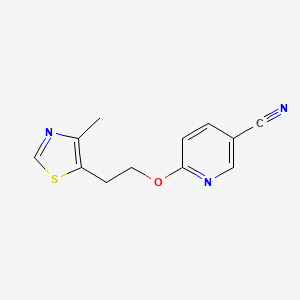![molecular formula C15H18N2O4 B1323335 [4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid CAS No. 885266-64-8](/img/structure/B1323335.png)
[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the indole ring. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the indole ring is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction forms the Boc-protected indole derivative.
Acetylation: The Boc-protected indole derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The Boc-protected amino group can undergo substitution reactions with various electrophiles in the presence of a base.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Electrophiles (e.g., alkyl halides), bases (e.g., sodium hydride).
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: The Boc-protected amino group is widely used in solid-phase peptide synthesis to protect the amino group during chain elongation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various indole-based compounds.
Biology:
Enzyme Inhibition: Indole derivatives are known to exhibit enzyme inhibitory activity, making them useful in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine:
Drug Development: Indole derivatives are explored for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry:
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of [4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected under acidic conditions, revealing the free amino group, which can then interact with biological targets such as enzymes or receptors. The indole ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
[4-[(tert-Butoxycarbonyl)amino]butanoic acid]: Another Boc-protected amino acid with a similar protecting group but different carbon chain length.
[tert-Butoxycarbonyl-protected amino acid ionic liquids]: Boc-protected amino acids used in ionic liquid form for various applications.
Uniqueness:
Indole Ring: The presence of the indole ring in [4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid distinguishes it from other Boc-protected amino acids, providing unique chemical and biological properties.
Versatility: The compound’s versatility in undergoing various chemical reactions and its applications in multiple fields highlight its uniqueness.
Propriétés
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]indol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)16-11-5-4-6-12-10(11)7-8-17(12)9-13(18)19/h4-8H,9H2,1-3H3,(H,16,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFNYIODSIXUBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amine](/img/structure/B1323259.png)

![2-([(2,2,2-Trifluoroethyl)amino]methyl)phenol](/img/structure/B1323266.png)


![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)








